Furo[3,2-b]pyridine-2-carboxylic acid
Overview
Description
Furo[3,2-b]pyridine-2-carboxylic acid is an organic compound . It is a cream-colored powder with a molecular weight of 163.13 . The compound is used for research purposes .
Synthesis Analysis
While specific synthesis methods for Furo[3,2-b]pyridine-2-carboxylic acid were not found, related compounds such as pyrazolo[3,4-b]quinolinones have been synthesized using pyridine-2-carboxylic acid as a catalyst . The reaction involved aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .
Molecular Structure Analysis
The molecular structure of Furo[3,2-b]pyridine-2-carboxylic acid is represented by the SMILES string OC(=O)C1=CC2=NC=CC=C2O1
.
Physical And Chemical Properties Analysis
Furo[3,2-b]pyridine-2-carboxylic acid is a cream-colored powder . It has a molecular weight of 163.13 . The compound’s InChI Key is VHRCHODSRLMXFM-UHFFFAOYSA-N
.
Scientific Research Applications
Based on the information gathered from recent scientific publications and chemical databases, here is a comprehensive analysis of the scientific research applications of Furo[3,2-b]pyridine-2-carboxylic acid, focusing on six unique applications:
Asymmetric Synthesis
Furo[3,2-b]pyridine derivatives are used in asymmetric synthesis processes to create enantioenriched compounds with high yields and selectivity. This is crucial for the development of pharmaceuticals where the chirality of molecules can significantly affect drug efficacy .
Pharmaceutical Intermediates
These compounds serve as intermediates in the synthesis of various pharmaceuticals. For example, they can be converted into complex heterocycles which are a core structure in many drugs .
Catalysis
Furo[3,2-b]pyridine-2-carboxylic acid acts as a catalyst in multi-component reactions, facilitating the synthesis of complex molecules like pyrazolo[3,4-b]quinolinones, which have potential applications in medicinal chemistry .
Chemical Synthesis
In chemical synthesis, this compound is used for constructing diverse heterocyclic structures that are foundational in developing new materials and active pharmaceutical ingredients .
Gene Synthesis
It is also utilized in gene synthesis processes, which are fundamental in genetic engineering and biotechnology applications .
Green Chemistry
The compound finds application in green chemistry as an environmentally friendly catalyst that promotes reactions without generating hazardous waste .
Safety and Hazards
Furo[3,2-b]pyridine-2-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. In case of skin contact, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep comfortable for breathing .
Mechanism of Action
Target of Action
Furo[3,2-b]pyridine-2-carboxylic acid has been identified as a potent and highly selective inhibitor of cdc-like kinases (CLKs) . CLKs are a group of proteins that play a crucial role in gene expression, cell cycle regulation, and other cellular processes .
Mode of Action
The compound interacts with CLKs, inhibiting their activity . This interaction results in changes to the function of these kinases, affecting the cellular processes they regulate .
Biochemical Pathways
The inhibition of CLKs by Furo[3,2-b]pyridine-2-carboxylic acid affects the Hedgehog signaling pathway . This pathway is crucial for cell differentiation, growth, and tissue patterning .
Result of Action
The inhibition of CLKs and modulation of the Hedgehog signaling pathway by Furo[3,2-b]pyridine-2-carboxylic acid can lead to changes at the molecular and cellular levels . For example, one study found that a derivative of Furo[3,2-b]pyridine showed promising growth inhibition of certain cell lines .
properties
IUPAC Name |
furo[3,2-b]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)7-4-5-6(12-7)2-1-3-9-5/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRCHODSRLMXFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549936 | |
Record name | Furo[3,2-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112372-14-2 | |
Record name | Furo[3,2-b]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112372-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[3,2-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | furo[3,2-b]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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